molecular formula C6H7Br2NO B6224639 3-(bromomethyl)pyridin-4-ol hydrobromide CAS No. 2770358-75-1

3-(bromomethyl)pyridin-4-ol hydrobromide

Cat. No.: B6224639
CAS No.: 2770358-75-1
M. Wt: 268.93 g/mol
InChI Key: USFQOBOJCQMRIZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridin-4-ol hydrobromide is an organic compound with the molecular formula C6H6BrN·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)pyridin-4-ol hydrobromide typically involves the bromination of 3-methylpyridin-4-ol. The reaction is carried out using hydrobromic acid (HBr) as the brominating agent. The process involves heating the reactants under reflux conditions to facilitate the bromination reaction. The resulting product is then purified through recrystallization to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridin-4-ol hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine-4-aldehyde or pyridine-4-ketone derivatives.

    Reduction: Products include 3-methylpyridin-4-ol.

Scientific Research Applications

3-(Bromomethyl)pyridin-4-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)pyridin-4-ol hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. The hydroxyl group at the 4-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridin-4-ol hydrochloride
  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide

Uniqueness

3-(Bromomethyl)pyridin-4-ol hydrobromide is unique due to the presence of both a bromomethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

2770358-75-1

Molecular Formula

C6H7Br2NO

Molecular Weight

268.93 g/mol

IUPAC Name

3-(bromomethyl)-1H-pyridin-4-one;hydrobromide

InChI

InChI=1S/C6H6BrNO.BrH/c7-3-5-4-8-2-1-6(5)9;/h1-2,4H,3H2,(H,8,9);1H

InChI Key

USFQOBOJCQMRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)CBr.Br

Purity

95

Origin of Product

United States

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